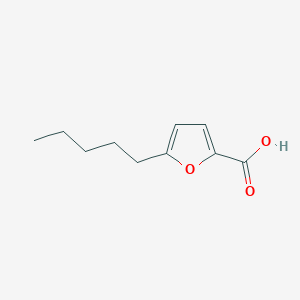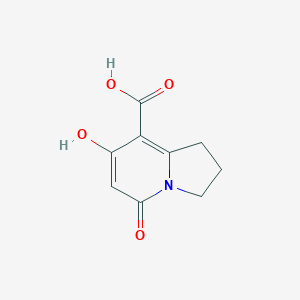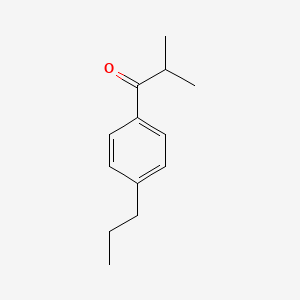
2-Methyl-1-(4-propylphenyl)propan-1-one
説明
“2-Methyl-1-(4-propylphenyl)propan-1-one” is a chemical compound with the molecular formula C13H18O . It is also known as "2-Methyl-1-(4-propylphenyl)-1-propanone" .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-(4-propylphenyl)propan-1-one” consists of 13 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 190.28 .科学的研究の応用
X-ray Structures and Computational Studies
- 2-Methyl-1-(4-propylphenyl)propan-1-one has been studied for its structural properties using techniques like FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction. These methods help in characterizing the molecular structure and understanding the electronic properties of such compounds (Nycz et al., 2011).
Synthesis and Biological Activity
- A study focused on synthesizing a series of compounds, including derivatives similar to 2-Methyl-1-(4-propylphenyl)propan-1-one, and testing them against various human pathogens. These compounds were evaluated for their antimicrobial and antioxidant activities, which are essential for developing new pharmaceutical agents (Čižmáriková et al., 2020).
Safety and Efficacy in Animal Feed
- Research on the safety and efficacy of certain chemical groups, including derivatives of 2-Methyl-1-(4-propylphenyl)propan-1-one, has been conducted for their use as flavorings in animal feed. This research is crucial for ensuring the health and well-being of livestock (Westendorf, 2012).
Novel Derivatives with Antimicrobial and Anti-cancer Properties
- New derivatives of 2-Methyl-1-(4-propylphenyl)propan-1-one have been isolated and studied for their potential anti-Gram-negative bacterial properties and impact on cancer cells. Such research contributes to the development of new therapeutic agents (Wang et al., 2021).
Synthesis and Crystal Structures
- The synthesis and crystal structures of certain chalcone derivatives, related to 2-Methyl-1-(4-propylphenyl)propan-1-one, have been explored. Understanding these structures aids in the development of new materials with potential applications in various fields (Salian et al., 2018).
Photoinitiators in Polymerization
- The compound has been used in studies involving macrophotoinitiators for block copolymerization, demonstrating its utility in advanced material science and polymer chemistry (Değirmenci et al., 2002).
Catalytic Transformations
- Research on the transformation of similar compounds to 2-Methyl-1-(4-propylphenyl)propan-1-one has been conducted, which is vital for understanding catalytic processes and developing new chemical synthesis methods (Bernas et al., 2015).
特性
IUPAC Name |
2-methyl-1-(4-propylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-5-11-6-8-12(9-7-11)13(14)10(2)3/h6-10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYAWFPFHVJXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(4-propylphenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



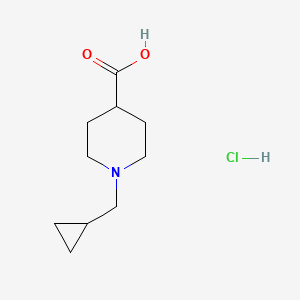
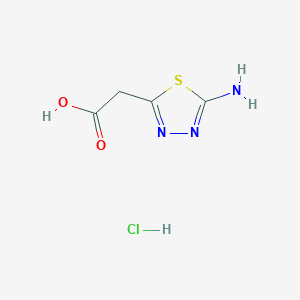
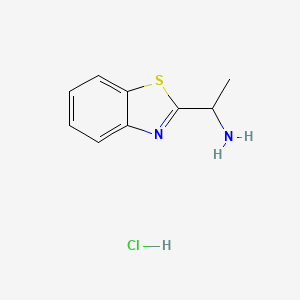
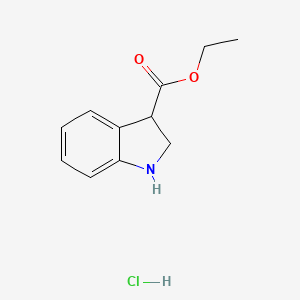


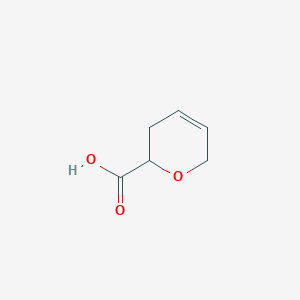
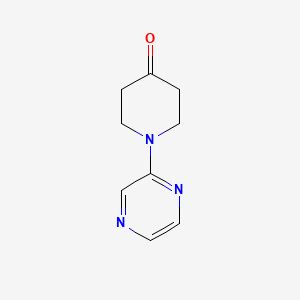
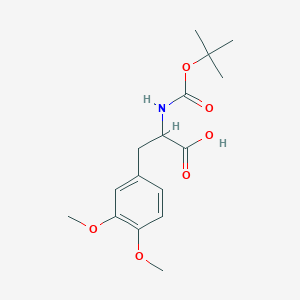

![1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]-](/img/structure/B3375994.png)
